5-Isoxazolecarboxylic acid, 3-ethyl-4,5-dihydro-, ethyl ester
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Overview
Description
Ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate can be synthesized via a [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T . The reaction typically involves the following steps:
- Generation of nitrile oxide from a suitable precursor using Chloramine-T.
- Cycloaddition of the nitrile oxide to ethyl acrylate to form the isoxazole ring.
The reaction conditions often include:
- Solvent: Ethanol or diethyl ether
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the isoxazole ring to form dihydroisoxazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the ethyl or carboxylate groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield oxo derivatives.
- Reduction may yield dihydroisoxazole derivatives.
- Substitution may yield various substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the development of liquid crystalline materials and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate
- Ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate
These compounds share the isoxazole ring structure but differ in the substituents attached to the ring. The uniqueness of ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate lies in its specific ethyl substituents, which may influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-ethyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-6-5-7(12-9-6)8(10)11-4-2/h7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTSNMPHKIFRPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482653 |
Source
|
Record name | 5-Isoxazolecarboxylic acid, 3-ethyl-4,5-dihydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57065-98-2 |
Source
|
Record name | 5-Isoxazolecarboxylic acid, 3-ethyl-4,5-dihydro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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